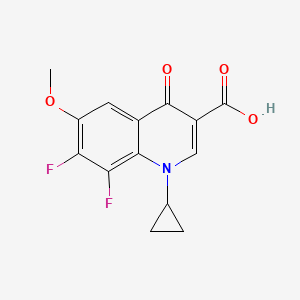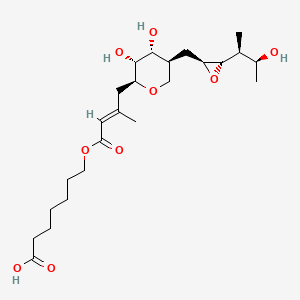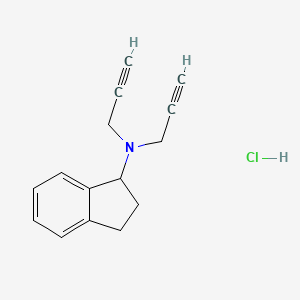
1,2-Didocosahexaenoyl-3-palmitoyl Glycerol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Didocosahexaenoyl-3-palmitoyl Glycerol: is a triacylglycerol compound that contains two docosahexaenoic acid (DHA) molecules and one palmitic acid molecule. This compound is known for its unique structure, which includes highly unsaturated fatty acids at the sn-1 and sn-2 positions and a saturated fatty acid at the sn-3 position. It is commonly found in marine organisms and has significant implications in various fields, including nutrition, biochemistry, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,2-Didocosahexaenoyl-3-palmitoyl Glycerol can be synthesized through enzymatic interesterification. This process involves the use of lipases to catalyze the reaction between tripalmitin and docosahexaenoic acid in an organic solvent such as isooctane . The reaction conditions typically include a temperature range of 30-50°C and a reaction time of 24-48 hours.
Industrial Production Methods: Industrial production of this compound often involves the use of natural fats and oils as starting materials. The enzymatic interesterification process is scaled up to produce larger quantities of the compound, which can then be purified using techniques such as chromatography and crystallization .
Análisis De Reacciones Químicas
Types of Reactions: 1,2-Didocosahexaenoyl-3-palmitoyl Glycerol undergoes various chemical reactions, including:
Oxidation: The highly unsaturated DHA molecules are prone to oxidation, leading to the formation of hydroperoxides and other oxidation products.
Hydrolysis: The ester bonds in the compound can be hydrolyzed by lipases, resulting in the release of free fatty acids and glycerol.
Transesterification: The compound can undergo transesterification reactions with other fatty acids or alcohols, leading to the formation of new triacylglycerol molecules.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and free radicals. The reaction conditions typically involve exposure to air or light.
Hydrolysis: Lipases are commonly used as catalysts, with reaction conditions including a pH range of 7-9 and a temperature range of 30-40°C.
Transesterification: Lipases or chemical catalysts such as sodium methoxide can be used, with reaction conditions including a temperature range of 50-60°C and a reaction time of 24-48 hours.
Major Products Formed:
Oxidation: Hydroperoxides, aldehydes, and ketones.
Hydrolysis: Free fatty acids (docosahexaenoic acid and palmitic acid) and glycerol.
Transesterification: New triacylglycerol molecules with different fatty acid compositions.
Aplicaciones Científicas De Investigación
Chemistry: 1,2-Didocosahexaenoyl-3-palmitoyl Glycerol is used as a model compound to study the behavior of triacylglycerols in various chemical reactions, including oxidation and hydrolysis. It is also used in the synthesis of diacyl glyceryl ethers, which are related to the oil quality of marine foods during storage .
Biology: In biological research, this compound is used to study the metabolism and function of triacylglycerols in marine organisms. It is also used to investigate the role of DHA in cellular processes and its impact on health .
Medicine: this compound is studied for its potential health benefits, particularly its role in reducing inflammation and improving cardiovascular health. It is also investigated for its potential use in nutritional supplements and functional foods .
Industry: In the food industry, this compound is used to enhance the nutritional quality of food products, particularly those aimed at providing omega-3 fatty acids. It is also used in the production of human milk fat substitutes for infant formulas .
Mecanismo De Acción
The mechanism of action of 1,2-Didocosahexaenoyl-3-palmitoyl Glycerol involves its metabolism into free fatty acids and glycerol. The docosahexaenoic acid molecules are incorporated into cell membranes, where they exert various biological effects, including anti-inflammatory and cardioprotective actions. The palmitic acid molecule provides structural stability to the triacylglycerol molecule.
Molecular Targets and Pathways:
Cell Membranes: DHA is incorporated into phospholipids in cell membranes, affecting membrane fluidity and function.
Inflammatory Pathways: DHA is known to inhibit the production of pro-inflammatory cytokines and eicosanoids, thereby reducing inflammation.
Cardiovascular Pathways: DHA has been shown to improve lipid profiles and reduce the risk of cardiovascular diseases.
Comparación Con Compuestos Similares
1,3-Didocosahexaenoyl-2-palmitoyl Glycerol: This compound has a similar structure but with the DHA molecules at the sn-1 and sn-3 positions and the palmitic acid molecule at the sn-2 position.
1,2-Didocosahexaenoyl-sn-glycero-3-phosphocholine: This phospholipid contains DHA at the sn-1 and sn-2 positions and a phosphocholine head group.
Uniqueness: 1,2-Didocosahexaenoyl-3-palmitoyl Glycerol is unique due to its specific arrangement of fatty acids, which provides a balance of highly unsaturated and saturated fatty acids. This unique structure contributes to its stability and functional properties, making it valuable in various applications, including nutrition and medicine.
Propiedades
Número CAS |
116198-44-8 |
|---|---|
Fórmula molecular |
C63H98O6 |
Peso molecular |
951.471 |
Nombre IUPAC |
[2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-hexadecanoyloxypropyl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate |
InChI |
InChI=1S/C63H98O6/c1-4-7-10-13-16-19-22-25-27-29-31-33-35-38-41-44-47-50-53-56-62(65)68-59-60(58-67-61(64)55-52-49-46-43-40-37-24-21-18-15-12-9-6-3)69-63(66)57-54-51-48-45-42-39-36-34-32-30-28-26-23-20-17-14-11-8-5-2/h7-8,10-11,16-17,19-20,25-28,31-34,38-39,41-42,47-48,50-51,60H,4-6,9,12-15,18,21-24,29-30,35-37,40,43-46,49,52-59H2,1-3H3/b10-7-,11-8-,19-16-,20-17-,27-25-,28-26-,33-31-,34-32-,41-38-,42-39-,50-47-,51-48- |
Clave InChI |
VLEDHTUUVAXNOJ-QPPLYHLQSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC)OC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC |
Sinónimos |
(4Z,4’Z,7Z,7’Z,10Z,10’Z,13Z,13’Z,16Z,16’Z,19Z,19’Z)-4,7,10,13,16,19-Docosahexaenoic Acid 1,1’-[1-[[(1-Oxohexadecyl)oxy]methyl]-1,2-ethanediyl] Ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![1-cyclopentyl-N-[(1R)-1-phenylethyl]ethanimine](/img/structure/B568847.png)
![2-[(4-Chloro-2-nitrophenyl)amino]benzoyl Chloride](/img/structure/B568850.png)



